Tymazoline

Description

Historical Context of Tymazoline Discovery and Early Research Directions

The historical context of this compound's discovery and early research is linked to the broader exploration of compounds with effects on the sympathetic nervous system and those possessing antihistaminic properties. While specific detailed accounts of this compound's initial discovery are not extensively documented in readily available public sources, its synthesis was reported as early as 1939 and further detailed in 1947. drugfuture.com Early research directions likely focused on its potential therapeutic applications, given its identified sympathomimetic and antihistaminic characteristics. nih.govwikipedia.org The development of similar compounds during this era was often driven by the need for effective treatments for conditions like nasal congestion and allergic rhinitis. wikipedia.orgdrugbank.com The synthesis methods from the mid-20th century indicate an early interest in its chemical properties and potential for pharmaceutical use. drugfuture.com

This compound's Classification within Adrenergic Receptor Ligands and Imidazoline (B1206853) Derivatives Research

This compound is classified as an imidazoline derivative. researchgate.netakjournals.comamu.edu.pl Imidazoline derivatives are a class of compounds characterized by the presence of a 4,5-dihydro-1H-imidazole ring. ontosight.ai Many compounds within this class exhibit biological activities, including effects on adrenergic receptors. amu.edu.plkegg.jpgenome.jpccjm.org

This compound is known to act on alpha-adrenergic receptors, which contributes to its effect of causing vasoconstriction of the nasal mucosa, thereby reducing congestion. nih.govdrugbank.com Adrenergic receptors are cell surface glycoproteins that bind to catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) and mediate responses of the sympathetic nervous system. ccjm.org Alpha-adrenergic receptors are further subdivided into alpha-1 and alpha-2 subtypes, and their activation or blockade is a significant therapeutic approach for various conditions. ccjm.orgnih.gov Research into imidazoline derivatives, including this compound, often investigates their affinity and activity at specific adrenergic receptor subtypes. nih.gov Studies involving imidazoline derivatives like antazoline, naphazoline, and xylometazoline (B1196259), alongside this compound, have explored their properties, such as resistance to irradiation, highlighting their relevance in pharmaceutical research. researchgate.netakjournals.comamu.edu.pl

This compound's classification as both an adrenergic receptor ligand and an imidazoline derivative places it within research areas focused on understanding the structure-activity relationships of these compounds and their potential therapeutic applications.

Current Gaps and Future Trajectories in this compound-Focused Chemical and Pharmacological Research

Despite its historical presence and classification, detailed information regarding current, extensive research specifically focused on this compound appears less prevalent in readily accessible public databases compared to some other compounds. This suggests potential gaps in the publicly available literature concerning recent in-depth chemical and pharmacological studies solely centered on this compound.

However, research trajectories for compounds like this compound within the broader fields of adrenergic receptor ligands and imidazoline derivatives point towards several potential future directions. These include:

Further Characterization of Receptor Interactions: While this compound is known to act on alpha-adrenergic receptors, more detailed research could focus on its specific affinity and efficacy at different alpha-adrenergic receptor subtypes (e.g., α1A, α1B, α1D, α2A, α2B, α2C). Understanding these interactions at a more granular level could reveal potential for more selective therapeutic applications or shed light on its pharmacological profile.

Exploration of Additional Biological Targets: Given that some imidazoline derivatives can interact with non-adrenergic imidazoline receptors (I receptors), future research could investigate if this compound exhibits significant activity at these targets and the potential implications of such interactions.

Structure-Activity Relationship Studies: Further chemical research could involve synthesizing and evaluating derivatives of this compound to explore how modifications to its structure affect its potency, selectivity, and duration of action at adrenergic and potentially other receptors. This could lead to the design of novel compounds with improved pharmacological profiles.

Investigation of Solid-State Properties and Stability: Research into the thermal stability and solid-state properties of this compound, similar to studies conducted on other imidazoline derivatives, could be important for formulation development and understanding its behavior under different conditions, such as irradiation for sterilization purposes. researchgate.netakjournals.comamu.edu.pl

Advanced Computational Studies: Molecular modeling and computational chemistry techniques can be employed to gain deeper insights into this compound's binding interactions with receptor targets and predict its pharmacokinetic properties. researchgate.netbiosynth.com

Current research trends in related areas, such as the development of new therapeutic agents through advanced genetic analysis and comprehensive data analysis techniques, could also indirectly influence future research directions for compounds like this compound by identifying new potential targets or pathways where its activity might be relevant. nih.gov The increasing interest in personalized medicine and targeted therapies also highlights the need for a detailed understanding of how compounds interact with specific biological molecules. nih.gov

While specific large-scale clinical trials for new indications of this compound are not prominently featured in the search results, ongoing research in related areas of pharmacology and medicinal chemistry provides a framework for potential future investigations into the chemical and pharmacological aspects of this compound.

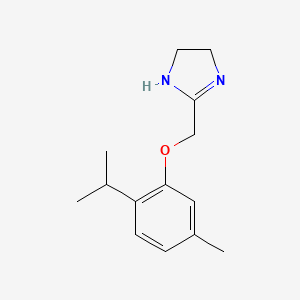

Structure

3D Structure

Properties

IUPAC Name |

2-[(5-methyl-2-propan-2-ylphenoxy)methyl]-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-10(2)12-5-4-11(3)8-13(12)17-9-14-15-6-7-16-14/h4-5,8,10H,6-7,9H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRORCRWSRPKEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC2=NCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178939 | |

| Record name | Tymazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tymazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015693 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24243-97-8 | |

| Record name | Tymazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24243-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tymazoline [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024243978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tymazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08803 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tymazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TYMAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U993RH5585 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tymazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015693 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Modifications of Tymazoline

Established and Novel Tymazoline Synthetic Pathways

Established synthetic routes for this compound typically involve the reaction of an appropriately substituted thymyloxyacetimidate with ethylenediamine. drugfuture.com This approach facilitates the formation of the 4,5-dihydro-1H-imidazole ring.

Strategies for this compound Precursor Synthesis

The synthesis of precursors for this compound primarily focuses on obtaining the thymyloxyacetimidate intermediate. This involves preparing the thymyloxyacetic acid derivative and subsequently converting it to a reactive species, such as an ester or nitrile, which can then be transformed into the imidate. The thymyloxy portion is derived from thymol (B1683141) (5-methyl-2-(1-methylethyl)phenol).

Chemical Reactions and Reaction Conditions for this compound Core Formation

The key step in forming the this compound core involves the reaction between a thymyloxyacetimidate and ethylenediamine. drugfuture.com This is a condensation reaction that results in the formation of the cyclic imidazoline (B1206853) structure. Early literature references describe this reaction using an alkyl thymyloxyacetimidate and ethylenediamine. drugfuture.com Reaction conditions typically involve heating the reactants. drugfuture.com

Synthesis and Characterization of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives involves modifying the core structure or the attached substituents to explore variations in activity and properties. This often involves standard organic synthesis techniques, including condensation reactions and functional group transformations. Characterization of these compounds is typically performed using spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry. researchgate.netuomustansiriyah.edu.iqmdpi.comsciensage.inforsc.org

Rational Design Principles for Structural Modification of this compound

Rational design principles for modifying this compound's structure would involve considering the impact of changes on its interaction with biological targets, such as adrenergic receptors. preprints.org This approach often utilizes knowledge of structure-activity relationships (SAR) and may involve computational modeling to predict the effects of structural changes. researchgate.nettaylorandfrancis.comnih.govdom-publishers.comiasv.rursc.org Modifications could target the imidazoline ring, the phenoxy group, or the methylene (B1212753) linker. For instance, altering the substituents on the phenyl ring or modifying the imidazoline ring could lead to analogues with altered binding affinities or pharmacokinetic properties. Rational design aims to introduce specific structural changes to achieve desired outcomes, such as improved potency, selectivity, or metabolic stability.

Stereoselective Synthesis Approaches for this compound Enantiomers

While information specifically on the stereoselective synthesis of this compound enantiomers is limited in the provided context, the synthesis of chiral molecules and the resolution of enantiomeric mixtures are well-established techniques in organic chemistry. google.comgoogle.comresearch-solution.comethz.ch If this compound were to be synthesized or modified to introduce chirality, stereoselective approaches would be employed to obtain individual enantiomers. These methods can include using chiral starting materials (chiral pool synthesis), employing chiral auxiliaries, or utilizing enantioselective catalysts or reagents. ethz.ch Resolution of racemic mixtures through techniques like fractional crystallization of diastereomeric salts or chiral chromatography is another approach to obtain pure enantiomers. ethz.ch Patents related to the synthesis of prodrugs of various compounds, including some imidazoline derivatives, mention stereospecific synthesis and the resolution of enantiomeric mixtures. google.comgoogle.com

Advances in Sustainable and Green Chemistry for this compound Synthesis Research

Advances in sustainable and green chemistry are increasingly being applied to pharmaceutical synthesis, aiming to reduce environmental impact and improve efficiency. jocpr.comjocpr.comijnc.irpurkh.comresearchgate.net While specific details on green chemistry approaches for this compound synthesis are not extensively detailed in the search results, general principles of green chemistry relevant to its synthesis would include:

Waste Minimization: Designing synthetic routes that generate less waste, in line with the concept of atom economy. purkh.comresearchgate.net

Use of Greener Solvents: Replacing traditional hazardous organic solvents with more environmentally friendly alternatives like water, supercritical CO₂, or bio-based solvents. jocpr.comjocpr.com

Catalysis: Utilizing catalytic methods to enable reactions under milder conditions and improve selectivity, reducing the need for stoichiometric reagents. jocpr.comijnc.irpurkh.comresearchgate.net

Use of Renewable Feedstocks: Exploring the use of renewable resources as starting materials where feasible. jocpr.comijnc.irpurkh.comresearchgate.net

Process Intensification: Implementing techniques like flow chemistry to improve reaction efficiency and scalability. jocpr.com

Research in green chemistry for similar imidazoline derivatives or related pharmaceutical compounds could provide insights into potential sustainable approaches for this compound synthesis.

Molecular Interactions and Receptor Pharmacology of Tymazoline

Tymazoline Binding Affinity and Selectivity at Adrenergic Receptors

This compound is reported to act as an α-adrenergic agonist. patsnap.comncats.io Its decongestant effect is mediated by stimulating α-adrenergic receptors in the nasal mucosa, leading to vasoconstriction. patsnap.compatsnap.com Specifically, research indicates that this compound predominantly targets alpha-1 (α1) adrenergic receptors located on the smooth muscle lining of blood vessels in the nasal passages. patsnap.com Activation of these α1 receptors induces vasoconstriction, which subsequently reduces blood flow and alleviates swelling and congestion. patsnap.compatsnap.com

While the search results highlight this compound's action on α1 receptors, some related imidazoline (B1206853) derivatives, such as oxymetazoline (B75379) and xylometazoline (B1196259), have shown affinity for multiple α-adrenoceptor subtypes in radioligand competition studies. nih.gov Oxymetazoline, for instance, exhibited higher affinity than catecholamines at most α-adrenoceptor subtypes and demonstrated significantly higher affinity at α1A receptors compared to xylometazoline. nih.gov This suggests that within the imidazoline class, there can be variations in the precise affinity and selectivity profiles across different α-adrenergic receptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C). nih.govnih.govnih.gov Although direct detailed data on this compound's binding affinity across all subtypes was not extensively found, its classification as an α-adrenergic agonist and its known vasoconstrictive action strongly implicate interaction with α1 receptors. patsnap.compatsnap.comncats.io

In Vitro Radioligand Binding Assays for this compound

In vitro radioligand binding assays are standard techniques used to characterize the interaction of compounds with their target receptors, providing information on binding affinity and receptor density. perceptive.comchelatec.comnih.govsygnaturediscovery.comoncodesign-services.com These assays typically involve incubating a receptor preparation (such as cell membranes or whole cells expressing the receptor) with a radioactively labeled ligand (radioligand) that has high affinity for the target. perceptive.comchelatec.comnih.govoncodesign-services.com By measuring the amount of radioligand bound to the receptor, researchers can determine key parameters like the equilibrium dissociation constant (Kd), which reflects the binding affinity of the radioligand. perceptive.comchelatec.comnih.gov

Competitive Binding Studies of this compound with Known Ligands

Competitive binding studies are a type of radioligand binding assay used to determine the relative affinity of an unlabeled compound for a receptor by measuring its ability to inhibit the binding of a known radioligand. perceptive.comchelatec.comnih.govoncodesign-services.com In these assays, increasing concentrations of the unlabeled test compound (in this case, this compound) are incubated with a fixed concentration of a radiolabeled ligand that binds to the same receptor. perceptive.comchelatec.comnih.govoncodesign-services.com The concentration of the test compound required to inhibit 50% of the specific radioligand binding (IC50) is determined, and this value can be converted to an inhibition constant (Ki), which provides a measure of the compound's affinity. perceptive.comchelatec.comnih.govoncodesign-services.com

Competitive binding studies have been employed to assess the affinity of various adrenergic ligands, including other imidazoline derivatives, at different adrenergic receptor subtypes. nih.gov For example, competitive radioligand studies were used to compare the affinities of oxymetazoline and xylometazoline at various α-adrenoceptor subtypes. nih.gov Although specific data from competitive binding studies with this compound were not explicitly found, this methodology would be the standard approach to quantitatively determine this compound's affinity and selectivity profile against a panel of adrenergic receptors using established radioligands for each subtype. perceptive.comchelatec.comnih.govoncodesign-services.com

Elucidation of this compound's Agonistic Action: Molecular Activation Mechanisms

This compound functions as an α-adrenergic agonist, meaning it binds to and activates α-adrenergic receptors. patsnap.comncats.io Agonist binding to G protein-coupled receptors like adrenergic receptors typically induces conformational changes in the receptor that lead to the activation of associated intracellular signaling pathways. nih.govmdpi.com For α1-adrenergic receptors, activation primarily couples to Gq proteins. nih.gov This coupling triggers the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 then mediates the release of calcium ions from intracellular stores, while DAG activates protein kinase C. nih.gov The increase in intracellular calcium concentration is a key event leading to the vasoconstriction observed with α1 receptor activation in smooth muscle cells. patsnap.comnih.gov

Given that this compound is an α1-adrenergic agonist, its molecular activation mechanism at these receptors is expected to involve these canonical Gq-mediated signaling events. patsnap.comnih.gov While the search results confirm this compound's agonistic action and its effect on vasoconstriction via α1 receptors, detailed studies specifically elucidating the step-by-step molecular events triggered by this compound binding (e.g., specific conformational changes, precise G protein coupling kinetics, detailed downstream signaling cascade activation) were not provided. However, the general mechanism of α1-adrenergic receptor activation by agonists is well-understood and provides the framework for this compound's action. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how variations in chemical structure influence the biological activity of a compound. wikipedia.orggardp.orgcollaborativedrug.com By synthesizing and testing analogues of a lead compound, researchers can identify the key structural features (pharmacophores) responsible for activity and determine how modifications to different parts of the molecule affect potency, selectivity, and other pharmacological properties. wikipedia.orggardp.orgcollaborativedrug.com

This compound belongs to the imidazoline class of compounds, many of which exhibit adrenergic activity. icm.edu.pl SAR studies within this class have been conducted to explore the relationship between structural modifications and affinity or activity at different adrenergic receptor subtypes. While specific comprehensive SAR studies focused solely on this compound and its direct analogues were not extensively detailed in the search results, the principles of SAR apply to understanding this compound's activity in the context of other adrenergic imidazoline agonists.

Identification of Key Pharmacophoric Elements for this compound Activity

A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger its biological response. dntb.gov.uanih.gov For adrenergic agonists, key pharmacophoric elements typically include an aromatic ring, a linker region, and a basic nitrogen atom, arranged in a specific spatial orientation to interact with the receptor binding site. mdpi.com

Based on its structure and activity as an α-adrenergic agonist, the pharmacophoric elements of this compound likely involve the substituted phenoxy group, the methylene (B1212753) linker, and the basic nitrogen atoms within the imidazoline ring. The aromatic ring system (derived from thymol) is expected to participate in interactions with hydrophobic pockets in the receptor binding site, similar to the aromatic rings of endogenous catecholamines and other adrenergic ligands. mdpi.com The basic nitrogen(s) in the imidazoline ring would likely form ionic interactions with acidic residues in the receptor. The linker region provides the necessary spacing and orientation between these key features for proper binding and activation. While detailed pharmacophore modeling studies specifically for this compound were not found, studies on related adrenergic ligands provide insight into the likely essential features. mdpi.comnih.gov

Impact of Substituent Effects on this compound's Molecular Interactions

Substituent effects play a crucial role in modulating the interaction of a ligand with its receptor and thus its biological activity. wikipedia.orggardp.orgresearchgate.net The nature and position of substituents on the aromatic ring and modifications to the imidazoline ring or linker region of this compound analogues would be expected to influence their binding affinity, selectivity for different adrenergic receptor subtypes, and intrinsic efficacy (the ability to activate the receptor once bound).

For instance, in other SAR studies of adrenergic ligands, the presence and position of hydroxyl groups on the aromatic ring (as seen in catecholamines) significantly impact activity and selectivity. Modifications to the basic nitrogen, such as the degree of substitution, can affect ionization state and interaction with charged residues in the receptor. Changes in the linker length or flexibility can alter the presentation of the key pharmacophoric elements to the binding site. While specific data on how different substituents on the this compound structure (the thymol-derived phenoxy group and the imidazoline ring) impact its adrenergic receptor interactions were not provided in detail, general principles of SAR and observations from studies on related imidazoline and adrenergic compounds suggest that systematic modifications to these regions would likely lead to changes in binding affinity, selectivity profiles across α1 and α2 subtypes, and potentially influence whether the analogue acts as a full agonist, partial agonist, or antagonist. nih.govnih.govresearchgate.netnih.gov

Computational and In Silico Modeling of this compound-Receptor Complexes

Molecular Docking Simulations of this compound with Target Proteins

Molecular docking simulations are a key computational technique used to predict the binding orientation and affinity of a ligand with a receptor. researchgate.net In the context of this compound, molecular docking studies have been performed to assess its interaction with the histamine (B1213489) H1 receptor, specifically the 3RZE protein structure. researchgate.netresearchgate.netncl.edu.tw These simulations aimed to identify potential drug candidates targeting the active site within the H1 receptor complex. researchgate.netncl.edu.tw

In one study, this compound (identified as Compound ID 34154) demonstrated the highest binding affinity for the H1 receptor (3RZE) among a selection of compounds, suggesting its promise for further investigation. researchgate.netresearchgate.net The CDOCKER method, available in software packages like Discovery Studio, was employed for these docking simulations. researchgate.netncl.edu.tw The assessment of docking scores and binding energies was crucial in identifying this compound as a leading candidate. researchgate.netresearchgate.net

Detailed analysis of the interactions between this compound and the residues within the H1 receptor's active site has been visualized through 2D and 3D diagrams. researchgate.netresearchgate.net These analyses revealed specific interaction patterns, including conventional hydrogen bonds and various types of hydrophobic bonds, highlighting the compatibility between the ligand and the receptor molecule. researchgate.net

Molecular docking, while efficient for preliminary screening and comparing series of molecules, involves scoring methods that represent a trade-off between speed and accuracy. mdpi.com

Below is a table summarizing representative docking data for this compound with the H1R (3RZE):

| Compound Name | PubChem CID | Target Receptor | Docking Method | CDOCKER Binding Energy (kcal/mol) | CDOCKER Interaction Energy (kcal/mol) |

| This compound | 34154 | Histamine H1 Receptor (3RZE) | CDOCKER | -66.2616 researchgate.net | -12.1047 researchgate.net |

Note: The values presented are from a specific study and may vary depending on the software, parameters, and protein structure used.

Molecular Dynamics Simulations for Understanding this compound Binding Stability

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing insights into the stability of ligand-receptor complexes and the dynamics of their interactions. mdpi.combiorxiv.org For this compound, MD studies have been conducted to further corroborate its potential as an anti-allergic agent. researchgate.netresearchgate.net

These simulations have demonstrated well-defined and stable contact between this compound and the H1 receptor, supporting the findings from molecular docking. researchgate.netresearchgate.net Due to its high binding affinity observed in docking studies, this compound was selected for detailed MD simulations. researchgate.net

MD simulations are valuable for understanding the dynamic characteristics of target proteins and evaluating the energetics and kinetics of ligand-receptor binding. mdpi.com They can also be used to investigate the structural stability and dynamics of inhibitor-protein systems by calculating metrics such as Root Mean Square Deviation (RMSD). frontiersin.org Unbiased MD simulations, though computationally intensive, can reveal the mechanisms of binding and unbinding events. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatic Analyses for this compound

Quantitative Structure-Activity Relationship (QSAR) analysis and cheminformatics are computational approaches used to establish relationships between the structural properties of compounds and their biological activities or physicochemical properties. Cheminformatics involves the application of computer and information techniques to various chemical problems. dntb.gov.ua

Cheminformatic analyses have been performed on this compound to evaluate its drug-like qualities and potential molecular targets. researchgate.netresearchgate.netmdpi.com Tools like Molinspiration Cheminformatics have been used for in silico screening, providing bioactivity scores that indicate the probability of a molecule being active against certain targets, such as GPCRs and ion channels. mdpi.com

QSAR modeling can be utilized to predict the affinity of ligands for their targets. patsnap.com QSAR and QSPR (quantitative structure-property relationship) approaches have been applied to study imidazoline derivatives, including those with activity at alpha-adrenergic and imidazoline receptors. oup.com These studies often consider various molecular descriptors, including constitutional, topological, geometrical, electrostatic, and quantum-chemical parameters, to build predictive models. oup.com

Hydrophobicity, commonly quantified by the logarithm of the partition coefficient (log P), is a frequently observed factor in QSAR studies that correlates with biological activity and receptor binding. oup.com QSAR and QSPR models provide valuable information regarding the activity, physicochemical properties, and ADME characteristics of potential drug candidates, which can help reduce the number of compounds requiring experimental testing in the early stages of drug discovery. nih.gov Cheminformatic approaches, by identifying relationships between structure, chemical properties, and biological activities, enable the efficient virtual screening of large chemical databases for compounds with desired properties. mdpi.com

Cellular and Subcellular Pharmacodynamics of Tymazoline

Tymazoline-Mediated Intracellular Signaling Pathway Modulation

The pharmacological actions of this compound involve the modulation of intracellular signaling pathways, particularly those linked to G-protein Coupled Receptors (GPCRs). researchgate.net

G-Protein Coupled Receptor (GPCR) Signaling Cascades Initiated by this compound

This compound has been shown to interact with GPCRs, specifically demonstrating high affinity for the histamine (B1213489) H1 receptor in in silico studies. researchgate.net GPCRs are integral to cellular signaling, and their activation by ligands like this compound can initiate diverse intracellular cascades. researchgate.netresearchgate.net The binding of a ligand to a GPCR induces a conformational change in the receptor, which in turn can activate associated G proteins. wikipedia.org This activation is a key early event in GPCR signal transduction. researchgate.net While the interaction with the H1 receptor suggests a potential role in anti-allergic effects, this compound's sympathomimetic properties indicate interactions with adrenergic receptors, which are also GPCRs. drugbank.compatsnap.com Activation of alpha-1 adrenergic receptors, for instance, initiates a cascade of intracellular events. patsnap.com

Second Messenger Generation and Regulation by this compound (e.g., cAMP, IP3, Ca2+)

Activation of GPCRs by agonists can lead to the generation and regulation of various second messengers, including cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), and calcium ions (Ca2+). wikipedia.orglibretexts.org These second messengers play crucial roles in propagating and amplifying intracellular signals. wikipedia.orglibretexts.org While specific detailed research on this compound's direct impact on cAMP, IP3, and Ca2+ levels was not extensively found, the known downstream effects of alpha-1 adrenergic receptor activation, which this compound targets, include an increase in intracellular calcium levels. patsnap.com This increase in intracellular calcium is critical for processes such as smooth muscle contraction, which underlies the vasoconstrictive effect of this compound. patsnap.comgenome.jp

Second messengers like cAMP and IP3 can have distinct spatial dynamics within the cell, with IP3 and cAMP potentially conveying signals over longer distances compared to the more local actions of Ca2+. nih.gov The precise manner in which this compound influences the generation and regulation of these second messengers warrants further investigation to fully elucidate its cellular pharmacodynamics.

This compound Effects on Ion Channel Activity and Transmembrane Transport

While information directly detailing this compound's effects on specific ion channels is limited in the search results, related compounds and the mechanisms of action of nasal decongestants provide some context. Imidazoline (B1206853) compounds, structurally similar to this compound, have been studied for their effects on ion channel activity, including potassium channels. gla.ac.ukresearchgate.net The vasoconstrictive effect of this compound implies an influence on the transmembrane transport of ions, particularly calcium, as increased intracellular calcium is essential for smooth muscle contraction. patsnap.comgenome.jp

Drug transport across biological membranes, such as the nasal mucosa, involves mechanisms like passive diffusion and potentially non-passive transport. bioline.org.brnih.gov Lipophilic molecules generally utilize the transcellular pathway, which can involve various mediated routes. ulisboa.pt The passage of drugs across epithelial barriers also involves navigating the mucus layer and tight junctions between cells. nih.govulisboa.pt

This compound Influence on Enzyme Activity and Kinase Pathways

The influence of this compound on enzyme activity and kinase pathways is not extensively detailed in the provided search results. However, intracellular signaling cascades initiated by GPCRs often involve the activation of various enzymes and kinases. For example, GPCR activation can lead to the activation of phospholipase C, which is involved in the generation of IP3 and diacylglycerol (DAG), and these in turn can affect protein kinase C (PKC) activity. libretexts.org Similarly, other kinase pathways like the mitogen-activated protein kinase (MAPK) cascade can be involved in downstream signaling from GPCRs. wikipedia.orgnih.gov While a direct link between this compound and specific enzyme or kinase modulation was not established in the searches, its interaction with GPCRs suggests potential indirect effects on these pathways.

Research on other compounds highlights the importance of kinase pathways in cellular responses and disease processes. researchgate.netnews-medical.netgoogle.com For instance, certain kinase inhibitors have shown antiviral activity by targeting cellular signaling pathways critical for viral replication. news-medical.net

Cellular Responses to this compound in Isolated Cell Lines and Primary Cultures (Mechanistic Research)

Isolated cell lines and primary cultures are valuable tools for mechanistic research, allowing scientists to study cellular responses to drugs in a controlled environment. frontiersin.orgbiosafety.bestemcell.comcytena.com These models enable the investigation of specific cellular pathways and effects without the complexity of a whole organism. stemcell.comcytena.com

This compound's Impact on Cell Physiology (e.g., Vasoconstriction Mechanisms in Cellular Models)

Studies using cellular models are crucial for understanding the mechanisms underlying this compound's impact on cell physiology, particularly its vasoconstrictive effects. While specific studies on this compound in isolated vascular smooth muscle cells were not found, the mechanism of vasoconstriction induced by related sympathomimetic agents like tramazoline (B1683216) hydrochloride in the nasal mucosa involves the stimulation of alpha-1 adrenergic receptors on smooth muscle cells. patsnap.com This stimulation leads to a cascade of intracellular events, including an increase in intracellular calcium levels, which drives smooth muscle contraction and subsequent vasoconstriction. patsnap.com

Cellular models, such as isolated smooth muscle cells or cell lines expressing relevant adrenergic receptors, could be used to investigate the precise signaling pathways and calcium dynamics mediated by this compound. Research using isolated arteries has demonstrated the potent vasoconstrictive effects of alpha-2 adrenergic agonists like oxymetazoline (B75379), providing a precedent for studying similar mechanisms with this compound in isolated tissue or cell preparations. fda.gov

Studying cellular responses in isolated systems allows for detailed analysis of the molecular events triggered by this compound, contributing to a deeper understanding of its pharmacodynamics. stemcell.comcytena.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 34154 |

| This compound hydrochloride | 13022715 |

Data Table: In Silico Binding Affinity of this compound to H1 Receptor

Studies on this compound's Antioxidant and Anti-inflammatory Mechanisms at the Cellular Level

Research into the cellular and subcellular pharmacodynamics of this compound, particularly concerning its antioxidant and anti-inflammatory mechanisms, has provided some insights into its effects at the cellular level. This compound is recognized for its antihistaminic and sympathomimetic properties, contributing to its use as a nasal decongestant that reduces swelling, inflammation, and mucosal secretions wikipedia.orgdrugbank.comncats.io.

A key cellular mechanism contributing to this compound's anti-inflammatory effects, particularly in allergic contexts, appears to involve its interaction with the histamine H1 receptor. Molecular modeling studies have investigated the binding affinity of various compounds, including this compound, for the histamine H1 receptor (specifically the 3RZE receptor) researchgate.net. In one such study, this compound (Compound ID: 34154) demonstrated a notable binding affinity for the H1 receptor, exhibiting a CDOCKER binding energy of -66.2616 kcal/mol and an interaction energy of -12.1047 kcal/mol researchgate.net. This strong binding affinity suggests that this compound can effectively interact with the H1 receptor, thereby blocking the effects of histamine, a key mediator in inflammatory and allergic responses researchgate.net. Further chemoinformatic and molecular dynamics studies have supported this compound's potential as an anti-allergic agent based on its stable and well-defined contact with the H1 receptor researchgate.net.

Beyond its antihistaminic action, this compound is also described as acting on alpha-adrenergic receptors, which further contributes to the reduction of local inflammation in the nasal mucosa, especially in cases of allergy drugbank.comncats.io. This interaction leads to vasoconstriction, reducing congestion and the associated swelling and secretions drugbank.comncats.io.

While this compound is understood to reduce inflammation through these mechanisms, detailed research findings specifically elucidating this compound's effects on cellular antioxidant pathways or its broader impact on other cellular anti-inflammatory mediators such as cytokines (e.g., TNF-α, IL-1β, IL-6) or inflammatory enzymes (e.g., COX-2, iNOS) at the cellular level were not extensively available in the consulted literature. Studies detailing specific data tables on this compound's influence on markers of oxidative stress or various inflammatory pathways at a subcellular level are limited in the provided sources. The primary described cellular mechanisms contributing to its anti-inflammatory action are centered on its interactions with histamine H1 and alpha-adrenergic receptors.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 34154 |

Metabolic Pathways and Analytical Characterization of Tymazoline in Research Contexts

Tymazoline Biotransformation Pathways in In Vitro and Ex Vivo Systems

The metabolism of xenobiotics like this compound is typically divided into Phase I and Phase II reactions, which aim to increase the compound's water solubility to facilitate its excretion. In vitro studies using liver microsomes and ex vivo models with excised tissues are common approaches to elucidate these pathways.

Identification of Phase I Metabolites of this compound

Phase I metabolism generally involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. For this compound, several oxidative pathways are plausible based on its chemical structure, which includes an isopropyl group, a methyl group on a benzene (B151609) ring, an ether linkage, and an imidazoline (B1206853) ring.

Potential Phase I metabolic reactions for this compound include:

Hydroxylation: The aromatic ring or the alkyl side chains (isopropyl and methyl groups) are susceptible to hydroxylation, a common reaction catalyzed by cytochrome P450 (CYP) enzymes.

O-Dealkylation: Cleavage of the ether bond would result in the formation of a phenol (B47542) and an alcohol, significantly altering the molecule's properties.

N-Dealkylation: While less common for the imidazoline ring itself, modifications to this ring are possible.

Oxidative Dehydrogenation: The imidazoline ring can be oxidized to an imidazole (B134444) moiety, as has been observed with structurally similar compounds like oxymetazoline (B75379). nih.gov

Studies on related compounds, such as oxymetazoline, have identified monohydroxylation and oxidative dehydrogenation of the imidazoline ring as key Phase I metabolic pathways. nih.gov The specific CYP isoenzymes involved in this compound metabolism have not been identified, but research on other drugs with similar structural features suggests that enzymes like CYP2C19 could play a role. nih.govmedjpps.commedjpps.com

Table 1: Plausible Phase I Metabolites of this compound

| Metabolic Reaction | Potential Metabolite Structure | Enzyme System |

|---|---|---|

| Aromatic Hydroxylation | Hydroxylated this compound on the benzene ring | Cytochrome P450 |

| Alkyl Hydroxylation | Hydroxylated this compound on the isopropyl or methyl group | Cytochrome P450 |

| O-Dealkylation | 2-isopropyl-5-methylphenol and 2-(hydroxymethyl)-4,5-dihydro-1H-imidazole | Cytochrome P450 |

Investigation of Phase II Metabolism of this compound

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating their removal from the body.

Key Phase II conjugation reactions that this compound or its metabolites could undergo include:

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to hydroxyl, amino, or carboxyl groups. wikipedia.org If this compound undergoes hydroxylation in Phase I, the resulting hydroxyl group would be a prime site for glucuronidation. Furthermore, the nitrogen atoms in the imidazoline ring could potentially undergo N-glucuronidation, a known metabolic pathway for some imidazoline-containing compounds. nih.govhelsinki.fi

Sulfation: Sulfate conjugation is another important pathway for the metabolism of phenolic compounds. Therefore, any phenolic metabolites of this compound formed through O-dealkylation would be candidates for sulfation.

While direct evidence for this compound's Phase II metabolism is not available in the reviewed literature, the extensive knowledge of drug metabolism principles strongly suggests that glucuronidation and sulfation of its hydroxylated metabolites are highly probable pathways.

Development of Analytical Methodologies for this compound Detection and Quantification

A range of analytical techniques are essential for the detection, quantification, and structural elucidation of this compound and its potential metabolites in research and pharmaceutical quality control.

Chromatographic Techniques (e.g., HPLC-MS, GC-MS) for this compound and Metabolite Analysis

Chromatographic methods are central to the separation and quantification of this compound from complex matrices.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of pharmaceutical compounds. A study on the related compound trimazoline hydrochloride utilized an RP-HPLC method with a C18 column and a mobile phase of water and acetonitrile (B52724) for quantification. researchgate.net A similar approach could be adapted for this compound, likely with UV detection at a wavelength corresponding to its maximum absorbance. For instance, an HPLC method for oxymetazoline hydrochloride used UV detection at 232 nm. nih.gov The development of a robust HPLC method would involve optimizing parameters such as the column type, mobile phase composition, flow rate, and detector settings to achieve good resolution, sensitivity, and accuracy.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. LC-MS/MS is the gold standard for identifying and quantifying drug metabolites in biological samples. nih.govijpras.comresearchgate.netmdpi.comdtu.dk After separation by HPLC, the analytes are ionized and their mass-to-charge ratios are measured, allowing for the determination of their molecular weights. Tandem mass spectrometry (MS/MS) further fragments the ions to provide structural information, which is crucial for the definitive identification of metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of this compound, potentially after derivatization to increase its volatility. This technique offers high resolution and is well-suited for the analysis of less polar compounds.

Table 2: Exemplar Chromatographic Conditions for Imidazoline Derivatives

| Technique | Compound | Column | Mobile Phase/Carrier Gas | Detection | Reference |

|---|---|---|---|---|---|

| RP-HPLC | Trimazoline HCl | C18 | Water:Acetonitrile (50:50, v/v) | UV at 270 nm | researchgate.net |

| RP-HPLC | Oxymetazoline HCl | µBondapak CN | Acetonitrile:Ammonium Acetate (pH 5.0, 20mM) (10:90, v/v) | UV at 232 nm | nih.gov |

Spectroscopic Methods (e.g., NMR, IR, UV-Vis) for this compound Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of a compound by mapping the chemical environments of the hydrogen and carbon atoms, respectively. nih.govfarmaciajournal.com NMR is a powerful tool for the unambiguous structural elucidation of newly synthesized compounds and for the identification of impurities. While specific NMR data for this compound is not readily available in public databases, the expected chemical shifts and coupling constants can be predicted based on its structure.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govmhlw.go.jppmda.go.jp The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H bonds (aromatic and aliphatic), C=C bonds of the aromatic ring, C-O ether linkage, and C=N and N-H bonds of the imidazoline ring. This technique is particularly useful for confirming the identity of a compound by comparing its spectrum to a reference standard.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. nih.govnih.gov The UV spectrum of this compound is expected to show absorption maxima characteristic of its aromatic chromophore. This technique is often used for quantitative analysis in conjunction with HPLC and for determining the purity of a substance.

Electrochemical and Other Advanced Analytical Approaches for this compound Research

Electrochemical methods offer sensitive and often rapid alternatives for the determination of electroactive compounds like this compound.

Voltammetry: Techniques such as cyclic voltammetry and differential pulse voltammetry could be applied to study the electrochemical oxidation of this compound. nih.govresearchgate.netresearchgate.netcore.ac.ukrsc.orgresearchgate.netmdpi.comresearchgate.net The imidazoline moiety and the phenolic ether are likely to be electroactive. The development of a voltammetric method would involve the selection of a suitable working electrode (e.g., glassy carbon or modified electrodes) and optimization of experimental parameters like pH and scan rate. Such methods have been successfully developed for the determination of other imidazoline derivatives like tetrahydrozoline. nih.gov

Advanced analytical approaches, often involving hyphenated techniques, are continuously being developed to provide greater sensitivity, selectivity, and speed in the analysis of pharmaceutical compounds and their metabolites.

Bioanalytical Method Development and Validation for this compound in Non-Clinical Biological Matrices

The quantitative determination of drugs and their metabolites in biological matrices is a critical component of preclinical research, providing essential data for pharmacokinetic and toxicokinetic studies. grafiati.com For a compound like this compound, establishing a robust, reliable, and validated bioanalytical method is fundamental to accurately characterizing its absorption, distribution, metabolism, and excretion (ADME) profile in non-clinical models. researchgate.net The development and validation of such methods are governed by stringent guidelines from regulatory authorities to ensure data integrity and reproducibility. mdpi.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for bioanalysis due to its high sensitivity, selectivity, and speed. researchgate.netnih.gov The development of an LC-MS/MS method for this compound would involve optimizing chromatographic conditions to achieve a clear separation from endogenous matrix components and selecting specific mass transitions for the parent drug and an internal standard (IS) to ensure unambiguous identification and quantification. nih.gov

Sample preparation is a crucial step to remove interfering substances from the biological matrix (e.g., plasma, urine, or tissue homogenates) and to concentrate the analyte. grafiati.com Common approaches include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govlcms.cz The choice of method depends on the physicochemical properties of this compound, the required sensitivity, and the nature of the biological matrix. nih.gov For instance, a simple protein precipitation with acetonitrile or methanol (B129727) might be sufficient for initial studies, offering rapid sample turnaround. scienceopen.com

Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose. researchgate.netgavinpublishers.com This involves a series of experiments to assess the method's performance characteristics. nih.gov

Key Validation Parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of this compound and its IS.

Linearity and Range: The method's capacity to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov A calibration curve is generated by analyzing a series of standards, and the linearity is typically evaluated by the correlation coefficient (r²) of the regression line. researchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the nominal value, while precision describes the degree of agreement among multiple measurements of the same sample. mdpi.com These are evaluated at multiple quality control (QC) concentrations, including the lower limit of quantitation (LLOQ), low, medium, and high concentrations, on the same day (intra-day) and on different days (inter-day). nih.gov

Lower Limit of Quantitation (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. researchgate.net

Recovery and Matrix Effect: Recovery is the efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. The matrix effect assesses the influence of co-eluting matrix components on the ionization of the analyte. nih.gov

Stability: The stability of this compound in the biological matrix is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term stability at room temperature, and long-term storage at low temperatures (e.g., -20°C or -70°C). woah.org

The following tables illustrate the typical parameters and acceptance criteria for a validated bioanalytical method in a non-clinical context.

Table 1: Illustrative LC-MS/MS Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Chromatography | |

| LC System | UPLC/HPLC System |

| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (this compound) | e.g., m/z 241.2 → 118.1 |

Note: The MRM transitions are hypothetical and would need to be determined experimentally.

Table 2: Summary of Bioanalytical Method Validation Results (Example)

| Validation Parameter | Concentration Level | Acceptance Criteria | Result |

|---|---|---|---|

| Linearity Range | 1 - 1000 ng/mL | Correlation coefficient (r²) ≥ 0.99 | Passes |

| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | Accuracy: 80-120%, Precision: ≤20% CV | Passes |

| Intra-Day Accuracy & Precision | LLOQ (1 ng/mL) | Accuracy: 80-120%, Precision: ≤20% CV | Passes |

| Low QC (3 ng/mL) | Accuracy: 85-115%, Precision: ≤15% CV | Passes | |

| Mid QC (100 ng/mL) | Accuracy: 85-115%, Precision: ≤15% CV | Passes | |

| High QC (800 ng/mL) | Accuracy: 85-115%, Precision: ≤15% CV | Passes | |

| Inter-Day Accuracy & Precision | LLOQ (1 ng/mL) | Accuracy: 80-120%, Precision: ≤20% CV | Passes |

| Low QC (3 ng/mL) | Accuracy: 85-115%, Precision: ≤15% CV | Passes | |

| Mid QC (100 ng/mL) | Accuracy: 85-115%, Precision: ≤15% CV | Passes | |

| High QC (800 ng/mL) | Accuracy: 85-115%, Precision: ≤15% CV | Passes | |

| Extraction Recovery | Low, Mid, High QC | Consistent and reproducible | >85% |

| Matrix Effect | Low, High QC | CV ≤15% | Passes |

| Stability (Freeze-Thaw, 3 cycles) | Low, High QC | % Change within ±15% of nominal | Passes |

| Stability (Short-Term, 24h at RT) | Low, High QC | % Change within ±15% of nominal | Passes |

| Stability (Long-Term, 30 days at -70°C) | Low, High QC | % Change within ±15% of nominal | Passes |

Note: This table represents example data and acceptance criteria based on regulatory guidelines. Actual results would be generated during method validation studies.

Successful completion of these validation experiments ensures that the bioanalytical method for this compound is reliable and capable of producing high-quality data for pivotal non-clinical pharmacokinetic and toxicokinetic assessments. researchgate.net

Preclinical and Translational Research Directions for Tymazoline Excluding Clinical Application

Tymazoline as a Pharmacological Probe for Investigating Adrenergic Receptor Systems

This compound is recognized for its sympathomimetic properties, which are mediated through its action on alpha-adrenergic receptors. patsnap.comdrugbank.com This interaction leads to vasoconstriction, particularly observed in the nasal mucosa, contributing to its use in research related to nasal congestion. patsnap.comdrugbank.comhmdb.ca The compound's affinity for alpha-adrenergic receptors makes it a valuable tool in pharmacological studies aimed at understanding the function and signaling pathways associated with these receptors. Research has explored the mechanisms by which this compound induces vasoconstriction by targeting these specific receptors. patsnap.comdrugbank.comhmdb.ca

Utility of this compound in In Vitro and Ex Vivo Disease Models for Mechanistic Research

In preclinical research, in vitro and ex vivo models serve as crucial tools for investigating disease mechanisms and evaluating potential therapeutic interventions before in vivo studies. frontiersin.orgnih.govasiapharmaceutics.info this compound, as a compound with known pharmacological activity, can be utilized in such models to study various physiological and pathological processes.

Ex vivo tissue models, such as those using nasal mucosa, have been employed to study the effects of various substances, including decongestants. drugtargetreview.comulisboa.pt While specific detailed research findings on this compound's use in these exact models were not extensively detailed in the search results, the principle of using compounds like this compound to understand local tissue responses, such as vasoconstriction in nasal passages, aligns with the application of these models. drugtargetreview.comulisboa.pt These models allow for the investigation of drug effects on ciliary function and nasal resistance under controlled conditions. drugbank.com

In vitro models, including cell cultures and more complex systems like organoids and organ-on-a-chip technologies, are increasingly used for mechanistic research and drug screening. frontiersin.orgnih.govdrugtargetreview.com These models offer advantages in mimicking human disease mechanisms at a cellular and tissue level. frontiersin.orgnih.gov While direct studies detailing this compound's application in specific in vitro disease models were not prominently found, its known interaction with adrenergic receptors suggests potential utility in models related to conditions where these receptors play a role, such as studies on vascular tone regulation or inflammatory responses in relevant cell types. The use of in silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, has also been employed in the broader context of identifying potential drug candidates targeting receptors like the histamine (B1213489) H1 receptor, where this compound showed high affinity in one study. researchgate.net This highlights the application of computational approaches in mechanistic research involving compounds like this compound.

Exploration of this compound's Role in Understanding Fundamental Biological Processes

Compounds with specific pharmacological activities, like this compound's action on alpha-adrenergic receptors, can serve as probes to explore fundamental biological processes regulated by these receptors. These processes include vasoconstriction, regulation of blood flow, and potentially aspects of local inflammatory responses. patsnap.comdrugbank.comhmdb.ca Understanding how this compound interacts with adrenergic receptors at a molecular level contributes to the broader knowledge of signal transduction pathways and cellular responses mediated by these receptors. Research into the structure and properties of this compound using techniques like molecular modeling and crystallography also contributes to a fundamental understanding of its interaction with biological targets. biosynth.com

Future Research Perspectives and Innovative Applications of this compound in Basic Science

Future research involving this compound in basic science could continue to leverage its properties as an alpha-adrenergic receptor probe. This could involve more detailed investigations using advanced in vitro and ex vivo models to elucidate the precise downstream signaling pathways activated by this compound in different tissue types. The application of cutting-edge techniques in molecular biology and imaging could provide further insights into its cellular effects. mdpi.com

Furthermore, computational approaches, such as advanced molecular dynamics simulations and QSAR modeling, could be used to design and predict the interactions of this compound analogs with adrenergic receptor subtypes, potentially leading to the development of more selective pharmacological tools for research. researchgate.netpatsnap.com Exploring the compound's potential interactions with other biological targets, as suggested by studies showing affinity for the histamine H1 receptor in silico, could also open new avenues for basic research into its pharmacological profile beyond adrenergic systems. researchgate.net Innovative applications might include using this compound in co-culture models or organ-on-a-chip systems designed to study complex physiological interactions where adrenergic signaling is involved. The integration of multi-disciplinary approaches, combining experimental data with computational modeling, holds promise for a deeper understanding of this compound's effects at a fundamental level. ntnu.eduarxiv.org

Q & A

Q. What statistical approaches resolve contradictions in this compound’s efficacy data across preclinical studies?

- Methodological Answer : Apply meta-analysis to aggregate data from independent studies. For example, reconcile nasal airflow resistance measurements (e.g., basal vs. This compound-treated Rn values) using ANOVA with post-hoc tests (Tukey’s HSD). Account for variables like dosage (e.g., 0.1% nasal spray) and measurement techniques (e.g., posterior rhinomanometry vs. forced oscillation). Report effect sizes (Cohen’s d) to quantify clinical relevance .

Q. How do researchers validate this compound’s ADMET properties to prioritize it for in vivo studies?

- Methodological Answer : Use in silico tools (e.g., SwissADME, ProTox-II) to predict absorption (LogP <5), toxicity (LD50), and CYP450 interactions. Experimentally, assess metabolic stability via liver microsome assays and plasma protein binding (ultrafiltration). Cross-validate predictions with in vitro Caco-2 permeability and hERG inhibition assays. Prioritize compounds with >30% oral bioavailability and no mutagenic alerts .

Data Reporting & Reproducibility

Q. What guidelines ensure reproducibility in this compound-related computational studies?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry standards:

- Docking : Report grid dimensions, scoring functions (e.g., CDOCKER energy), and ligand protonation states.

- MD Simulations : Specify force fields (e.g., CHARMM36), temperature/pressure coupling, and trajectory analysis tools.

- Data Availability : Deposit raw trajectories in repositories like Zenodo and provide scripts for energy calculations .

Q. How should conflicting binding energy values from docking vs. MD simulations be addressed?

- Methodological Answer : Docking provides static snapshots, while MD captures dynamic interactions. Resolve discrepancies by averaging MD-derived binding energies over the simulation timeframe. Use ensemble docking (multiple receptor conformations) to account for flexibility. Highlight residues with persistent interactions (e.g., hydrogen bonds with THR112) across both methods .

Tables for Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.